4-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid
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Overview
Description
Methyl Group: The methyl group can be introduced via alkylation using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Phenylmethoxycarbonylamino Group: This group is introduced through a nucleophilic substitution reaction using phenylmethoxycarbonyl chloride (C₆H₅CH₂OCOCl) and an appropriate amine.
Carboxylic Acid Group: The carboxylic acid functionality is typically introduced via hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid typically involves multi-step organic reactions
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Formation of the Oxazole Ring:
Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-2-methylpropan-1-ol and phenyl isocyanate.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent like toluene, with the addition of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate cyclization and formation of the oxazole ring.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.
Substitution: The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation Products: Oxazole derivatives with modified functional groups.
Reduction Products: Alcohol derivatives.
Substitution Products: New oxazole derivatives with different substituents.
Scientific Research Applications
4-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 4-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid can be compared with other oxazole derivatives:
Similar Compounds: 4-Methyl-1,2-oxazole-3-carboxylic acid, 5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid.
Uniqueness: The presence of both the methyl and phenylmethoxycarbonylamino groups in the same molecule imparts unique chemical properties and reactivity, distinguishing it from other oxazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-8-10(12(16)17)15-20-11(8)14-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPSCOFBGGEZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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